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Compound of Interest

Compound Name: (E)-10-Dodecenyl acetate

Cat. No.: B205600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (E)-10-
dodecenyl acetate, a significant insect pheromone component. The document details its
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopic characteristics. Included are comprehensive data tables, detailed experimental
protocols for acquiring such spectra, and a workflow diagram for pheromone analysis,
designed to assist researchers in the identification and characterization of this and similar
semiochemicals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-10-dodecenyl acetate,
providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data provide detailed information about the carbon-hydrogen
framework of (E)-10-dodecenyl acetate.

Table 1: *H NMR Spectroscopic Data for (E)-10-Dodecenyl Acetate
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
5.39-5.43 m CH=CH
4.05 t 6.8 CH:20
2.05 S CHsCO
1.97 m CH2CH=
1.73 m CHs (on double bond)
1.57-1.65 m CH2
1.28 m (CH2)n

Table 2: 13C NMR Spectroscopic Data for (E)-10-Dodecenyl Acetate
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Chemical Shift (6, ppm) Assignment
171.2 C=0

131.6 CH=

1245 =CH

64.6 CH:20

32.6 CH:

29.6 CH2

294 CH2

29.4 CH:

29.2 CH2

29.1 CH:

28.6 CH2

26.8 CH2

21.0 CHsCO

17.9 CHs (on double bond)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for (E)-10-Dodecenyl Acetate
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miz Relative Intensity (%) Assighment
226 0 [M]* (Molecular lon)
166 11.7 [M - CH3sCOOH]*
137 3.43

124 6.4

110 11.7

109 11.7

96 26.5

82 56.0

68 75.5

55 80.4

43 100 [CHsCOJ*

29 20.6

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for (E)-10-dodecenyl acetate is not readily
available in public repositories, the expected characteristic absorption bands can be predicted
based on its functional groups.

Table 4: Expected Infrared Absorption Bands for (E)-10-Dodecenyl Acetate
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
~3010 Medium C-H stretch =C-H (alkene)
2925, 2855 Strong C-H stretch C-H (alkane)
~1740 Strong C=0 stretch Ester
~1670 Weak C=C stretch Alkene (trans)
~1235 Strong C-O stretch Acetate

) C-H bend (out-of-

~965 Medium trans-alkene

plane)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These protocols are intended as a guide and may require optimization
based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

(E)-10-Dodecenyl acetate sample

Deuterated chloroform (CDCls)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:
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o Sample Preparation: Dissolve approximately 5-10 mg of (E)-10-dodecenyl acetate in
approximately 0.7 mL of CDCls in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence.
o Typical parameters for a 300 MHz spectrometer:

Pulse width: ~30°

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.
o Typical parameters for a 75 MHz spectrometer:
» Pulse width: ~30-45°

» Acquisition time: 1-2 seconds
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» Relaxation delay: 2-5 seconds

= Number of scans: 1024 or more, depending on sample concentration.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls: dH = 7.26 ppm,
0C = 77.16 ppm).

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate (E)-10-dodecenyl acetate from any impurities and obtain its mass
spectrum for identification and fragmentation analysis.

Materials:

(E)-10-dodecenyl acetate sample

Hexane (or other suitable volatile solvent)

GC vials with caps

Microsyringe
Procedure:

o Sample Preparation: Prepare a dilute solution of (E)-10-dodecenyl acetate in hexane (e.qg.,
100 pg/mL) in a GC vial.

e GC-MS System Setup:
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o GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm
film thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector: Set to a temperature of 250 °C.
o Oven Temperature Program:
= [nitial temperature: 100 °C, hold for 2 minutes.
» Ramp: Increase to 250 °C at a rate of 10 °C/min.
» Final hold: Hold at 250 °C for 5 minutes.
o MS Interface Temperature: 280 °C.
o lon Source Temperature: 230 °C.
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

e Injection: Inject 1 pL of the prepared sample into the GC-MS system.
e Data Acquisition and Analysis:

o Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak
corresponding to (E)-10-dodecenyl acetate.

o Identify the molecular ion peak and analyze the fragmentation pattern.

o Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of (E)-10-dodecenyl acetate to identify its functional
groups.
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Materials:

(E)-10-dodecenyl acetate sample (neat liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Kimwipes
Procedure:
e Background Spectrum: Record a background spectrum of the clean ATR crystal.

o Sample Application: Apply a small drop of neat (E)-10-dodecenyl acetate directly onto the
ATR crystal.

e Spectrum Acquisition:
o Acquire the IR spectrum.
o Typical parameters:
» Spectral range: 4000-400 cm™1
» Resolution: 4 cm~1
= Number of scans: 16-32
e Data Analysis:

o lIdentify the characteristic absorption bands for the functional groups present in the
molecule (ester C=0, C-0O, alkene C=C and =C-H).

o Correlate the observed bands with the expected values from the literature.

o Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the
measurement.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of
an insect pheromone like (E)-10-dodecenyl acetate using spectroscopic techniques.
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Caption: Workflow for Pheromone Identification.
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 To cite this document: BenchChem. [Spectroscopic Profile of (E)-10-Dodecenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b205600#spectroscopic-data-for-e-10-dodecenyl-
acetate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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